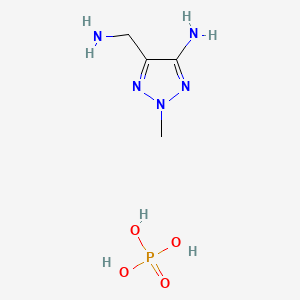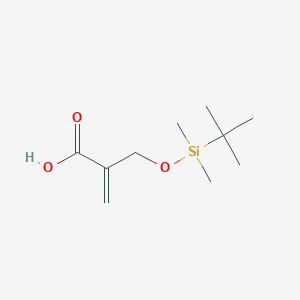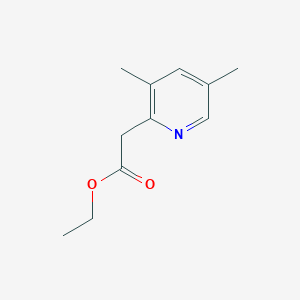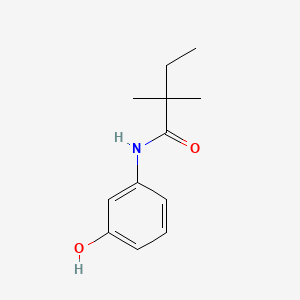
3'-Hydroxy-2,2-dimethylbutyranilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Hydroxy-2,2-dimethylbutyranilide is an organic compound with the molecular formula C14H20N2O3 It is a derivative of butyranilide, characterized by the presence of a hydroxy group at the 3’ position and two methyl groups at the 2,2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-2,2-dimethylbutyranilide typically involves the reaction of 3’-hydroxybutyranilide with 2,2-dimethylbutyric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 3’-Hydroxy-2,2-dimethylbutyranilide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxy-2,2-dimethylbutyranilide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3’-Hydroxy-2,2-dimethylbutyranilide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Hydroxy-2,2-dimethylbutyranilide involves its interaction with specific molecular targets and pathways. The hydroxy group at the 3’ position allows the compound to form hydrogen bonds with target proteins or enzymes, modulating their activity. The presence of the dimethyl groups at the 2,2 positions enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
3’-Hydroxybutyranilide: Lacks the dimethyl groups at the 2,2 positions.
2,2-Dimethylbutyranilide: Lacks the hydroxy group at the 3’ position.
3’-Methoxy-2,2-dimethylbutyranilide: Contains a methoxy group instead of a hydroxy group at the 3’ position.
Uniqueness
3’-Hydroxy-2,2-dimethylbutyranilide is unique due to the combination of the hydroxy group at the 3’ position and the dimethyl groups at the 2,2 positions. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
55791-91-8 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C12H17NO2/c1-4-12(2,3)11(15)13-9-6-5-7-10(14)8-9/h5-8,14H,4H2,1-3H3,(H,13,15) |
InChI Key |
OHTSKCNOAVNPTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


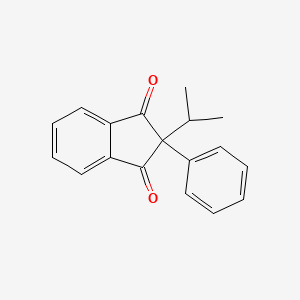

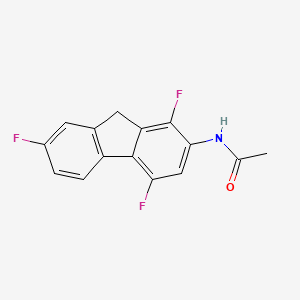
![3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)


![3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine](/img/structure/B13995718.png)
![[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea](/img/structure/B13995736.png)
![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)
